6-Methoxynaphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

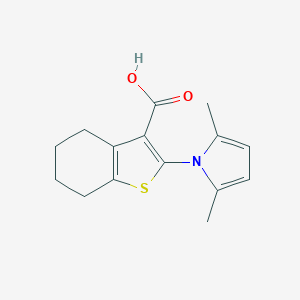

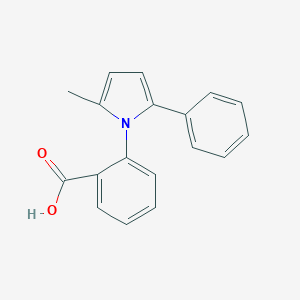

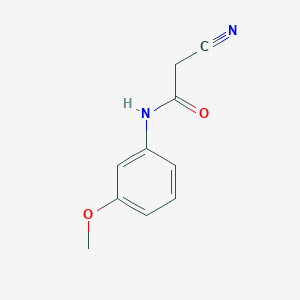

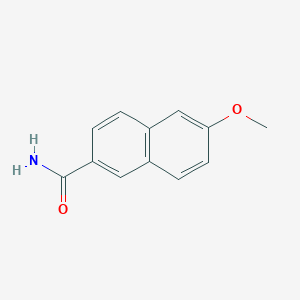

“6-Methoxynaphthalene-2-carboxamide” is a chemical compound . It is used in laboratory chemicals . The IUPAC name for this compound is 6-methoxy-2-naphthalenecarbothioamide . The molecular weight of this compound is 217.29 .

Synthesis Analysis

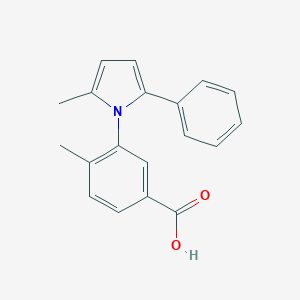

A novel class of molecules with structure N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides were synthesized by condensing 6-methoxy-2-naphthoyl chloride with 3-(heteroaryl)propyl amines .

Molecular Structure Analysis

The InChI code for “6-Methoxynaphthalene-2-carboxamide” is 1S/C12H11NOS/c1-14-11-5-4-8-6-10 (12 (13)15)3-2-9 (8)7-11/h2-7H,1H3, (H2,13,15) .

Physical And Chemical Properties Analysis

The physical form of “6-Methoxynaphthalene-2-carboxamide” is a powder . It has a molecular weight of 217.29 . The storage temperature is room temperature .

Aplicaciones Científicas De Investigación

Chemosensitizing Agents for Cancer

A study has synthesized a novel class of molecules, N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides, which are being evaluated as potential chemosensitizing agents for cancer treatment. These compounds could potentially enhance the efficacy of chemotherapy by sensitizing cancer cells to the drugs used .

Antibacterial Activity

Another research has focused on synthesizing derivatives of (6-methoxy-2-naphthyl) propanamide and evaluating their antibacterial activity. The minimum inhibitory concentration of these compounds was determined against various bacterial strains, indicating their potential as antibacterial agents .

Diagnostic Reagent in Tumor Studies

6-Methoxy-2-naphthaldehyde, closely related to 6-Methoxy-2-naphthamide, is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes. It plays a role in organic synthesis reactions forming fluorescent substrates for inhibition studies related to hypertension and vascular inflammation .

Chiral Separation in Chemical Synthesis

The compound has been used in a study involving second-order asymmetric transformation (SOAT) for chiral separation, which is a crucial process in chemical synthesis. This application highlights its role in producing enantiomerically pure substances, which are important in pharmaceuticals and other fields .

Safety and Hazards

The safety information for “6-Methoxynaphthalene-2-carboxamide” includes several hazard statements such as H302, H315, H317, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

The primary target of 6-Methoxynaphthalene-2-carboxamide is P-glycoprotein (Pgp) . Pgp is a membrane protein involved in effluxing cytotoxic agents from cells . It plays a crucial role in multidrug resistance, which can severely impair effective cancer chemotherapy .

Mode of Action

6-Methoxynaphthalene-2-carboxamide acts as a chemosensitizer or resistance reversal agent . It interacts with Pgp, inhibiting its function and thereby preventing the efflux of cytotoxic agents from cancer cells . This enhances the effectiveness of chemotherapy by increasing the intracellular concentration of cytotoxic drugs .

Biochemical Pathways

It is known that the compound interferes with the function of pgp, which is involved in the efflux of various substances, including cytotoxic agents, across the cell membrane . By inhibiting Pgp, 6-Methoxynaphthalene-2-carboxamide disrupts this efflux mechanism, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It has been shown that the compound is non-toxic at lower doses (20 μg/ml) and effectively reverses adriamycin resistance . At higher doses (40, 80 μg/ml), it exhibits significant cytotoxicity .

Result of Action

The primary result of 6-Methoxynaphthalene-2-carboxamide’s action is the reversal of multidrug resistance in cancer cells . By inhibiting Pgp, the compound increases the intracellular concentration of cytotoxic drugs, enhancing their effectiveness . This can lead to increased cell death and a reduction in tumor size .

Action Environment

The action of 6-Methoxynaphthalene-2-carboxamide can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the presence of other drugs that also interact with Pgp . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

Propiedades

IUPAC Name |

6-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWQUNHORXXTHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxynaphthalene-2-carboxamide | |

Q & A

Q1: What is the main mechanism of action of N-substituted-6-methoxynaphthalene-2-carboxamides in cancer cells?

A1: While the exact mechanism of action isn't fully elucidated in the provided research, N-substituted-6-methoxynaphthalene-2-carboxamides have demonstrated the ability to reverse adriamycin resistance in a P388 murine lymphocytic leukemia cell line (P388/ADR) []. This suggests they might interfere with the mechanisms cancer cells use to evade the cytotoxic effects of adriamycin.

Q2: How does the structure of N-substituted-6-methoxynaphthalene-2-carboxamides relate to their activity as potential chemosensitizing agents?

A2: The research primarily focuses on synthesizing and evaluating a series of N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides []. This suggests that the researchers are investigating the impact of different heteroaryl substituents at the N-position on the biological activity of these compounds.

Q3: What are the limitations of the current research on N-substituted-6-methoxynaphthalene-2-carboxamides as chemosensitizing agents?

A3: The research primarily focuses on in vitro studies using a specific cell line []. While promising, further research is needed to:

Q4: What is the significance of studying steric factors in the context of 6-methoxynaphthalene-2-carboxamides?

A4: Research on steric factors in amide-directed metalations of N,N-dialkyl-6-methoxynaphthalene-2-carboxamides provides insights into the reactivity and potential synthetic modifications of these molecules [, ]. Understanding how steric hindrance influences reactions involving these compounds can guide the development of novel derivatives with improved pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)